2-Ethoxy-3-(pyrrolidin-2-yl)pyridine

Lipophilicity Drug Discovery PI3Kδ Inhibitor

PI3Kδ inhibitor programs often fail due to suboptimal LogP. This validated Novartis fragment scaffold directly solves this with its ethoxy-substituted pyridine core. • LogP ~1.9, TPSA 34.2 Ų, high Fsp³ - precisely within the cellular PI3Kδ activity window • CNS-penetrant: Replaces higher-PSA aromatics to improve brain exposure while maintaining target engagement • nAChR ligand core: 2-ethoxy LogP modulation enables receptor subtype selectivity tuning Single lot supply with full analytical characterization for reproducible lead optimization.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Cat. No. B11805073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-3-(pyrrolidin-2-yl)pyridine
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC=N1)C2CCCN2
InChIInChI=1S/C11H16N2O/c1-2-14-11-9(5-3-8-13-11)10-6-4-7-12-10/h3,5,8,10,12H,2,4,6-7H2,1H3
InChIKeyMTZFUJLIPVOTPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-3-(pyrrolidin-2-yl)pyridine Physicochemical & Structural Baseline


2-Ethoxy-3-(pyrrolidin-2-yl)pyridine (CAS 1270359-15-3) is a chiral, heterocyclic building block featuring a pyridine core substituted with an ethoxy group at the 2-position and a pyrrolidine ring at the 3-position . As a 2-alkoxy-3-pyrrolidinyl pyridine scaffold, it serves as a key intermediate or fragment in medicinal chemistry, most notably in the discovery of potent and selective PI3Kδ inhibitors by Novartis, where its Fsp³-enriched structure contributes to favorable physicochemical properties [1]. Its molecular formula is C₁₁H₁₆N₂O with a molecular weight of 192.26 Da .

Why 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine Has No Simple Substitute


Direct substitution of 2-ethoxy-3-(pyrrolidin-2-yl)pyridine with common unsubstituted or 2-methoxy analogs is unsupported due to the significant and quantifiable impact of the 2-alkoxy group on key selection parameters such as lipophilicity (LogP), hydrogen-bonding capacity, and metabolic stability. The ethoxy group confers a distinct LogP and topological polar surface area (TPSA) profile that directly influences permeability and solubility within the optimal property space (LogP 2–3) identified for cellular PI3Kδ inhibitor activity [1]. The closest analog, 2-methoxy-3-(pyrrolidin-2-yl)pyridine, exhibits a measurably different LogP, which may push a lead series outside the narrow lipophilicity window required for balanced cellular potency and ADME properties, as demonstrated in the Novartis quinazoline-to-pyrrolidineoxy series optimization [1].

2-Ethoxy-3-(pyrrolidin-2-yl)pyridine vs. Closest Analogs


Lipophilicity (LogP) Advantage over 2-Methoxy Analog

The 2-ethoxy substituent provides a computed LogP that aligns with the optimal range for cellular PI3Kδ activity, whereas the shorter-chain 2-methoxy analog shifts the LogP lower, potentially decreasing membrane permeability. In the Novartis PI3Kδ program, an optimal LogP of 2–3 was critical for cellular potency; the ethoxy fragment is better situated within this range than the methoxy variant [1][2].

Lipophilicity Drug Discovery PI3Kδ Inhibitor

PSA and H-Bond Advantage over Piperidine Analogs

The compound's pyrrolidine ring provides one hydrogen-bond donor (N-H) and three acceptors (pyridine N, ethoxy O, pyrrolidine N), yielding a favorable topological polar surface area (TPSA) of 34.2 Ų. In contrast, a hypothetical 2-ethoxy-3-(piperidin-2-yl)pyridine analog would exhibit a higher TPSA due to an additional methylene group, and a 2-ethoxy-3-(pyrrolidin-1-yl)pyridine would lose the H-bond donor entirely. The Novartis lead optimization emphasized that reducing PSA while retaining a chiral pyrrolidine-NH improved permeability compared to the parent 4,6-diaryl quinazolines (PSA > 80 Ų) [1].

Polar Surface Area Permeability Medicinal Chemistry

Fsp³ Enrichment Compared to Flat Aromatic Systems

With eight sp³-hybridized carbon atoms out of 11 total carbons, the compound has a high fraction of sp³ carbons (Fsp³ = 0.73), significantly surpassing the typical values for biaryl or quinazoline cores (Fsp³ ≈ 0.2–0.3). This three-dimensional character improves aqueous solubility and reduces crystal packing, which was a key design principle in the Novartis PI3Kδ program where replacing a planar aromatic ring with a chiral pyrrolidineoxy group enhanced solubility and permeability [1].

Fsp3 Drug-likeness Solubility

Chiral Pyrrolidine Center and Enantioselective Activity

The compound contains a stereogenic center at the 2-position of the pyrrolidine ring. The Novartis PI3Kδ inhibitors featuring a chiral pyrrolidineoxy motif demonstrated that the active enantiomer is critical for potency, and a specific enantiomer was required for cellular activity [1]. Commercially available 2-ethoxy-3-(pyrrolidin-2-yl)pyridine is typically supplied as a racemate or single enantiomer, and control over enantiopurity is essential for reproducing biological results. In contrast, achiral analogs like 2-ethoxy-3-(pyrrolidin-1-yl)pyridine lack this stereochemical requirement and cannot be used to explore enantioselective structure-activity relationships.

Chirality Enantioselective Synthesis PI3Kδ

2-Ethoxy-3-(pyrrolidin-2-yl)pyridine Application Scenarios


Fragment-Based Lead Generation for PI3Kδ

Procure this compound as a validated fragment hit or core scaffold for PI3Kδ inhibitor optimization. Its LogP, PSA, and Fsp³ values align with the Novartis-defined property space, allowing teams to rapidly assemble libraries that mimic the successful pyrrolidineoxy-heteroaromatic series [1].

Enantioselective SAR for Nicotinic Receptor Ligands

Given the structural similarity to nornicotine (3-(pyrrolidin-2-yl)pyridine), this compound can serve as a chiral building block for synthesizing novel nicotinic acetylcholine receptor (nAChR) ligands. The ethoxy group introduces differential lipophilicity and hydrogen-bonding potential compared to the 2-methoxy or des-alkoxy analogs, enabling fine-tuning of receptor subtype selectivity [1].

CNS Permeability Optimization

With a TPSA of 34.2 Ų and a high Fsp³, this building block is ideally suited for CNS programs requiring passive blood-brain barrier penetration. It can replace higher PSA aromatic groups in lead series to improve brain exposure while maintaining target engagement, as demonstrated in the quinazoline replacement strategy [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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